molecular formula C24H27N3O4S B1664729 2-Propen-1-one, 1-(4-acetyl-1-piperazinyl)-3-(4-((2-(1-methylethyl)phenyl)thio)-3-nitrophenyl)- CAS No. 280749-17-9

2-Propen-1-one, 1-(4-acetyl-1-piperazinyl)-3-(4-((2-(1-methylethyl)phenyl)thio)-3-nitrophenyl)-

Cat. No. B1664729
M. Wt: 453.6 g/mol
InChI Key: HTGGAYLWTDOFDK-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A286982 is an inhibitor that blocks the integrin-ligand interaction between leukocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1;  IC50 = 35 nM). It inhibits adhesion of JY-8 cells to ICAM-1-coated microtiter plates (IC50 = 44 nM).
Potent inhibitor of the LFA-1/ICAM-1 interaction
A286982 is an inhibitor that blocks the integrin-ligand interaction between leukocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1.

Scientific Research Applications

Affinity for Serotonin Receptors

One of the notable scientific applications of compounds structurally related to 2-Propen-1-one is their interaction with serotonin receptors. For instance, a series of triazole derivatives, including compounds with a 1-piperazinyl group, have shown high affinity for the 5-HT(1A) serotonin receptor. This implies potential applications in neuropsychiatric disorder treatments (Sarvà et al., 2002).

Anti-Hypertensive Effects

Certain piperazine derivatives, closely related to 2-Propen-1-one, have demonstrated significant anti-hypertensive effects. Research indicates that these compounds could be utilized in the development of anti-hypertensive medications (Ashimori et al., 1991).

Antibacterial Activity

Derivatives of 2-Propen-1-one have shown promising results in combating bacterial infections. For example, synthesized 2-pyrazoline derivatives have been evaluated for their effectiveness against various Gram-positive and Gram-negative bacteria, suggesting their potential application in antibacterial drug development (Ahuja & Sethi, 2015).

Antitumor Activity

Compounds with structural similarities to 2-Propen-1-one have also been investigated for their antitumor properties. A study involving pyrimidinyl pyrazole derivatives, including piperazinyl-propenes, highlighted their potent cytotoxicity against various tumor cells, indicating potential in cancer therapy (Naito et al., 2005).

DNA-Binding and Biological Activities

Nitrosubstituted acyl thioureas, related to 2-Propen-1-one, have been synthesized and studied for their interactions with DNA. Their DNA-binding capabilities suggest applications in the development of anti-cancer drugs (Tahir et al., 2015).

Herbicidal and Plant Growth Regulation

Piperazine derivatives, which share structural elements with 2-Propen-1-one, have been explored for their herbicidal and plant growth regulatory properties. This indicates potential applications in agriculture for controlling weed growth and regulating plant development (Stoilkova et al., 2014).

properties

IUPAC Name

(E)-1-(4-acetylpiperazin-1-yl)-3-[3-nitro-4-(2-propan-2-ylphenyl)sulfanylphenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-17(2)20-6-4-5-7-22(20)32-23-10-8-19(16-21(23)27(30)31)9-11-24(29)26-14-12-25(13-15-26)18(3)28/h4-11,16-17H,12-15H2,1-3H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGGAYLWTDOFDK-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1SC2=C(C=C(C=C2)C=CC(=O)N3CCN(CC3)C(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=CC=C1SC2=C(C=C(C=C2)/C=C/C(=O)N3CCN(CC3)C(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328277
Record name (E)-1-(4-acetylpiperazin-1-yl)-3-[3-nitro-4-(2-propan-2-ylphenyl)sulfanylphenyl]prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propen-1-one, 1-(4-acetyl-1-piperazinyl)-3-(4-((2-(1-methylethyl)phenyl)thio)-3-nitrophenyl)-

CAS RN

280749-17-9
Record name A-286982
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280749179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-1-(4-acetylpiperazin-1-yl)-3-[3-nitro-4-(2-propan-2-ylphenyl)sulfanylphenyl]prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-286982
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I8WFS075A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propen-1-one, 1-(4-acetyl-1-piperazinyl)-3-(4-((2-(1-methylethyl)phenyl)thio)-3-nitrophenyl)-
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2-Propen-1-one, 1-(4-acetyl-1-piperazinyl)-3-(4-((2-(1-methylethyl)phenyl)thio)-3-nitrophenyl)-
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2-Propen-1-one, 1-(4-acetyl-1-piperazinyl)-3-(4-((2-(1-methylethyl)phenyl)thio)-3-nitrophenyl)-
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2-Propen-1-one, 1-(4-acetyl-1-piperazinyl)-3-(4-((2-(1-methylethyl)phenyl)thio)-3-nitrophenyl)-
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2-Propen-1-one, 1-(4-acetyl-1-piperazinyl)-3-(4-((2-(1-methylethyl)phenyl)thio)-3-nitrophenyl)-
Reactant of Route 6
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2-Propen-1-one, 1-(4-acetyl-1-piperazinyl)-3-(4-((2-(1-methylethyl)phenyl)thio)-3-nitrophenyl)-

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